molecular formula C14H7Cl3N2S2 B2692458 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-29-0

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2692458
CAS No.: 338408-29-0
M. Wt: 373.69
InChI Key: YOTWFKUQYGVSNA-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of chlorophenyl groups and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,4-dichlorophenyl hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 2,4-dichlorophenyl sulfone
  • 2-Chlorophenyl 2,4-dichlorophenyl thiol
  • 2-Chlorophenyl 2,4-dichlorophenyl hydrazine

Uniqueness

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is unique due to its specific structural features, including the thiadiazole ring and the presence of multiple chlorophenyl groups. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S2/c15-8-5-6-9(11(17)7-8)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWFKUQYGVSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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